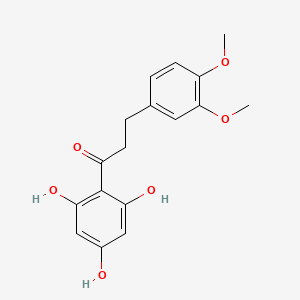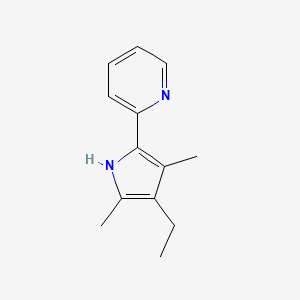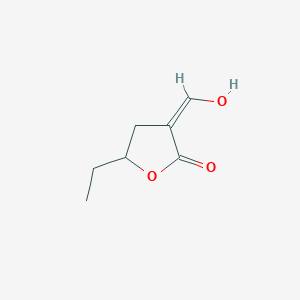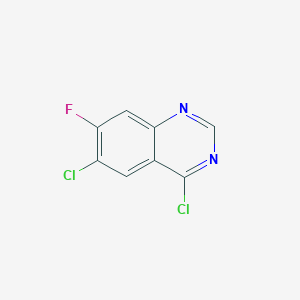![molecular formula C18H17NO3 B12866858 3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/no-structure.png)
3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is an organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a biphenyl moiety. It is a crystalline solid that is soluble in water and common organic solvents. This compound has significant applications in chemical synthesis and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- typically involves the oxidation of pyrrolidine followed by further reactions to introduce the biphenyl moiety. One common method involves the reaction of pyrrolidine with an oxidizing agent such as nitric acid to form the carboxylic acid derivative. This intermediate is then reacted with a biphenyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the biphenyl moiety.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with additional carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Aplicaciones Científicas De Investigación
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the biphenyl moiety.
1-Boc-3-pyrrolidinecarboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
Pyrrolidine-3-carboxylic acid hydrochloride: A salt form with different solubility properties.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
5-oxo-1-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17-10-16(18(21)22)12-19(17)11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,22) |
Clave InChI |
FQTKIPPSBAEGSL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)


![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)



